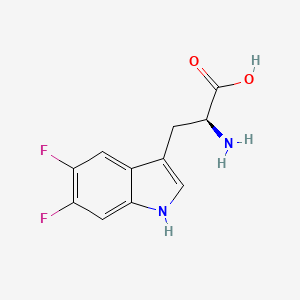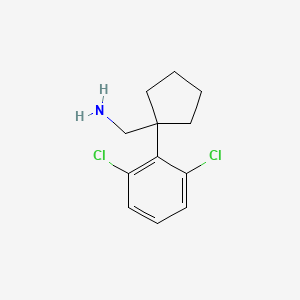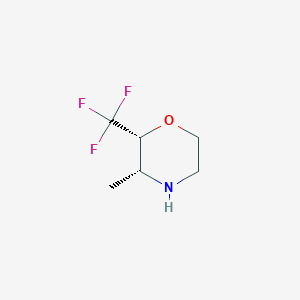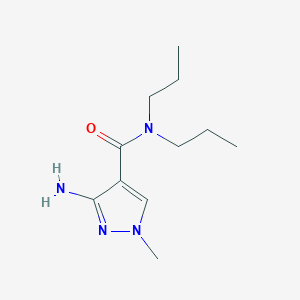
5,6-Difluoro-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoro-tryptophan is a fluorinated derivative of the amino acid tryptophan. It is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the deaminative coupling of a fluorinated gramine with a glycine equivalent, such as 2-benzylthio-1,5-dihydro-4H-imidazolone . This reaction is carried out under specific conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of 5,6-Difluoro-tryptophan may involve enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of C-F bonds, making them effective for the production of fluorinated compounds under mild conditions . These methods are advantageous due to their selectivity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Difluoro-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The fluorine atoms can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iron(III) chloride for oxidation and hydrazine hydrate for reduction . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various fluorinated indole derivatives, which can be further utilized in scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
5,6-Difluoro-tryptophan has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,6-Difluoro-tryptophan involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and bioavailability, allowing it to effectively bind to target proteins and enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6-Difluoro-tryptophan include:
4,6-Difluoro-tryptophan: Another fluorinated tryptophan derivative used in protein studies.
6-Fluoro-tryptophan: A single-fluorine derivative with applications in NMR spectroscopy.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which confer distinct chemical and biological properties. This dual fluorination enhances its stability and allows for more precise studies of protein interactions compared to single-fluorine derivatives .
Eigenschaften
Molekularformel |
C11H10F2N2O2 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10F2N2O2/c12-7-2-6-5(1-9(14)11(16)17)4-15-10(6)3-8(7)13/h2-4,9,15H,1,14H2,(H,16,17)/t9-/m0/s1 |
InChI-Schlüssel |
XVUFOZDJRWYJQL-VIFPVBQESA-N |
Isomerische SMILES |
C1=C2C(=CC(=C1F)F)NC=C2C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C2C(=CC(=C1F)F)NC=C2CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741891.png)

amine](/img/structure/B11741900.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741911.png)

![(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11741927.png)
![N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11741931.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11741944.png)

![Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate](/img/structure/B11741952.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741957.png)
![(E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B11741962.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741966.png)
